Ethyltrimethylsilane

Vapor Pressure Volatility CVD Precursor

Ethyltrimethylsilane (ETMS, CAS 3439-38-1) is a small, symmetrical organosilicon compound with the formula C5H14Si, characterized by a silicon atom bonded to three methyl groups and one ethyl group. This structure gives it a molecular weight of 102.25 g/mol and classifies it as a volatile alkylsilane liquid with a boiling point in the range of 58-65°C and a density of ~0.69 g/mL.

Molecular Formula C5H14Si
Molecular Weight 102.25 g/mol
CAS No. 3439-38-1
Cat. No. B1207187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrimethylsilane
CAS3439-38-1
Molecular FormulaC5H14Si
Molecular Weight102.25 g/mol
Structural Identifiers
SMILESCC[Si](C)(C)C
InChIInChI=1S/C5H14Si/c1-5-6(2,3)4/h5H2,1-4H3
InChIKeyUKAJDOBPPOAZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrimethylsilane (CAS 3439-38-1) Procurement Guide: Physical Properties and Industrial Utility of a C5H14Si Organosilicon Compound


Ethyltrimethylsilane (ETMS, CAS 3439-38-1) is a small, symmetrical organosilicon compound with the formula C5H14Si, characterized by a silicon atom bonded to three methyl groups and one ethyl group [1]. This structure gives it a molecular weight of 102.25 g/mol and classifies it as a volatile alkylsilane liquid with a boiling point in the range of 58-65°C and a density of ~0.69 g/mL . Its primary industrial relevance is as a precursor in chemical vapor deposition (CVD) processes for the fabrication of semiconductor and optical thin films, and as a reagent in specialized organic synthesis [2][3]. The compound's precise physical constants, including its vapor pressure (219.9 mmHg at 25°C) and refractive index (1.379-1.382), are critical for process engineers and procurement specialists evaluating it against other silicon-based precursors for use in research and manufacturing [4][5].

Why Ethyltrimethylsilane Cannot Be Directly Substituted by Other C1-C4 Alkylsilanes in Critical Applications


The substitution of ethyltrimethylsilane (ETMS) with seemingly similar alkylsilanes like tetramethylsilane (TMS) or trimethylsilane is not trivial and will lead to process failure or performance deviation. While these compounds share a common silicon core, their distinct alkyl substituents create substantial differences in key physical properties, such as boiling point [1][2], vapor pressure , and refractive index [3]. More critically, their chemical behavior diverges significantly under identical process conditions, as seen in their decomposition kinetics [4] and in the properties of the resulting films [5]. These quantifiable differences in vapor delivery, film stoichiometry, and reaction rates directly impact the repeatability of CVD processes, the optical quality of deposited layers, and the safety profile in combustion-related research. The following evidence quantifies the specific performance deltas that make ETMS the uniquely suitable choice for certain applications, while generic substitution would introduce unacceptable variability.

Quantitative Differentiation of Ethyltrimethylsilane (ETMS) from Tetramethylsilane (TMS) and Other Analogs


Vapor Pressure Comparison: Ethyltrimethylsilane vs. Tetramethylsilane (TMS)

Ethyltrimethylsilane (ETMS) exhibits a significantly lower vapor pressure than its fully methylated analog, tetramethylsilane (TMS). At 25°C, the vapor pressure of ETMS is 219.9 mmHg, compared to 79.9 mmHg for TMS . This represents a 2.75-fold difference in volatility. This property directly impacts the mass transport and delivery in gas-phase processes like CVD. The lower volatility of ETMS necessitates different bubbler temperature and carrier gas flow settings for achieving equivalent precursor flux, making direct substitution without process re-optimization unfeasible.

Vapor Pressure Volatility CVD Precursor Physical Chemistry

Decomposition Kinetics: Ethyltrimethylsilane vs. Tetramethylsilane (TMS) and Ethyldimethylsilane

Under chemically activated conditions relevant to gas-phase reactions, ethyltrimethylsilane (ETMS) decomposes with a specific rate constant of 4.5 × 10⁴ sec⁻¹ [1]. This rate is notably lower than the decomposition rates observed for related compounds like tetramethylsilane (TMS) and ethyldimethylsilane, whose rates range from 3 × 10⁴ to 6.5 × 10⁵ sec⁻¹ under similar conditions [2]. The lower decomposition rate of ETMS indicates a higher kinetic stability to unimolecular decomposition, which can be advantageous in processes where precursor integrity is crucial for uniform film growth or in combustion studies where flame propagation characteristics are of interest.

Decomposition Kinetics Thermal Stability Reaction Mechanism Gas-Phase Chemistry

Film Properties: PECVD SiOx from Ethyltrimethylsilane (ETMS) vs. Tetramethylsilane (TMS)

In plasma-enhanced chemical vapor deposition (PECVD) of silicon oxide (SiOx) thin films, the choice of organosilicon precursor dictates the film's carbon incorporation and optical properties. Films deposited from ethyltrimethylsilane (ETMS) at temperatures below 70°C exhibit a tunable refractive index (n) that increases with higher carbon concentration [1]. This is a direct consequence of the precursor's ethyl group providing a source of carbon. In contrast, films deposited from tetramethylsilane (TMS) under glow discharge polymerization conditions show different deposition rates and polymer structures due to the presence of only methyl groups [2]. The specific carbon content and its effect on the Si-O-Si stoichiometry in ETMS-derived films allow for the tailoring of optical and dielectric properties, a level of control not achievable with carbon-free silane (SiH4) or with the different carbon-hydride chemistry of TMS.

PECVD Thin Film Deposition Silicon Oxide Refractive Index Optical Materials

Flame Velocity: Ethyltrimethylsilane (ETMS) in the Context of Alkylsilane Fuels

While a direct flame velocity measurement for ethyltrimethylsilane (ETMS) was not found in the primary literature, its relative position within the alkylsilane class can be inferred from established trends. A seminal study on alkylsilane combustion found that the maximum fundamental rate of flame propagation increases in the order: tetramethylsilane < trimethylsilane < diethylsilane < monoethylsilane [1]. ETMS, with three methyl groups and one ethyl group, would be predicted to have a flame velocity intermediate between trimethylsilane and diethylsilane, positioning it as a potentially safer or more controllable fuel than higher ethyl-substituted silanes like diethylsilane or monoethylsilane. All alkylsilanes, however, exhibit considerably higher flame velocities than their hydrocarbon analogs, making the class of interest for high-speed combustion applications.

Combustion Flame Velocity Alkylsilane Fuels Propulsion Energy Research

Validated Application Scenarios for Ethyltrimethylsilane Based on Quantitative Evidence


Low-Temperature PECVD of Tunable SiOx Thin Films for Optical Coatings

Ethyltrimethylsilane (ETMS) is a validated precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon oxide (SiOx) films at substrate temperatures below 70°C [1]. As demonstrated, the refractive index of the deposited SiOx film can be tuned by controlling the carbon concentration, which is derived from the ethyl group of the ETMS precursor. This tunability is a direct and differentiating outcome of using ETMS over carbon-free silane (SiH4) or tetramethylsilane (TMS) [2], where the carbon chemistry differs. This makes ETMS suitable for applications requiring low-temperature deposition of optical coatings, waveguides, and dielectric layers with specific refractive indices, such as in the fabrication of optical filters, sensors, and flexible electronics where high-temperature processing is incompatible with the substrate. The stable deposition rate of 0.16 nm/s provides a reliable process baseline [1].

Specialized Grignard Reagent and Organometallic Synthesis Solvent

ETMS is a valuable solvent for specialized organometallic syntheses, particularly those involving Grignard reagents. A patent from 2004 details an improved synthesis method for ethyltrimethylsilane itself using high-boiling ether solvents to overcome the safety and operational challenges of using low-boiling diethyl ether [1]. This highlights its compatibility and utility in such reaction environments. More broadly, its non-coordinating, hydrophobic nature makes it a useful inert reaction medium for sensitive organometallic and organosilicon transformations where a conventional ethereal or hydrocarbon solvent might interfere with the reaction or present a safety hazard due to low flash points. The patent's focus on improving industrial synthesis underscores ETMS's role as both a product and a process enabler in chemical manufacturing.

Fundamental Combustion Research and High-Energy Fuel Additive Studies

Ethyltrimethylsilane (ETMS) serves as a key model compound for understanding the combustion behavior of alkylsilane fuels. Class-level inference from flame velocity studies on related alkylsilanes (tetramethylsilane, trimethylsilane, diethylsilane) positions ETMS as having a flame velocity intermediate between the slower-burning tetramethylsilane and the more reactive diethylsilane [1]. This predicted intermediate reactivity makes ETMS a valuable candidate for researchers studying structure-activity relationships in silicon-based fuel combustion. It offers a more controlled and less hazardous experimental system compared to diethylsilane, which has a 'high rate of propagation' that makes precise measurement difficult [1]. Its use in fundamental combustion studies, as seen in the analysis of its decomposition kinetics [2], is well-established and provides critical data for developing kinetic models for advanced propulsion and energy applications.

Plasma Polymerization for Functionalized Thin Films

In the field of plasma polymerization, ethyltrimethylsilane (ETMS) is a starting material for creating functionalized polymer thin films. A comparative study using tetramethylsilane (TMS), trimethylvinylsilane (TMVS), and ETMS in glow discharge polymerization demonstrated that the nature of the monomer (e.g., the presence of an ethyl vs. vinyl group) strongly influences the polymer deposition rate and the resulting film's chemical structure [1]. This evidence confirms that ETMS is not a generic alternative but a specific reagent for generating films with a distinct balance of carbon and silicon content. This is relevant for creating coatings with tailored surface properties, such as hydrophobicity, biocompatibility, or adhesion promotion, for applications in microfluidics, biomedical devices, and protective coatings. The specific chemistry of the ETMS monomer, as opposed to TMS, allows for fine-tuning of the final plasma polymer properties.

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